3-Tert-butoxy-2-tert-butylphenol
Description
3-Tert-butoxy-2-tert-butylphenol is a sterically hindered phenolic compound characterized by a tert-butoxy group at the 3-position and a tert-butyl group at the 2-position of the phenol ring. Its molecular formula is C₁₄H₂₂O₂, with a molecular weight of 222.32 g/mol. The bulky tert-butyl and tert-butoxy substituents impart significant steric hindrance, reducing reactivity toward electrophilic substitution while enhancing stability against oxidative degradation. This compound is commonly utilized as an antioxidant in polymers and lubricants due to its ability to scavenge free radicals .
Properties
Molecular Formula |
C14H22O2 |
|---|---|
Molecular Weight |
222.32 g/mol |
IUPAC Name |
2-tert-butyl-3-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)12-10(15)8-7-9-11(12)16-14(4,5)6/h7-9,15H,1-6H3 |
InChI Key |
CMVBZIHJSXDVOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC=C1OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butoxy-2-tert-butylphenol typically involves the alkylation of phenol derivatives. One common method includes the reaction of 2-tert-butylphenol with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions often require elevated temperatures and controlled environments to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Tert-butoxy-2-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a hydroxyl group, altering the compound’s properties.
Substitution: The tert-butoxy and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
3-Tert-butoxy-2-tert-butylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Tert-butoxy-2-tert-butylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The tert-butoxy and tert-butyl groups can modulate the compound’s lipophilicity and stability, affecting its overall behavior in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Tert-butylphenol
- Molecular Formula : C₁₀H₁₄O
- Substituents : A single tert-butyl group at the 3-position.
- Key Differences: Lacking the tert-butoxy group, 3-tert-butylphenol exhibits lower steric hindrance and higher solubility in polar solvents compared to 3-Tert-butoxy-2-tert-butylphenol. Its simpler structure makes it more reactive in electrophilic aromatic substitution but less effective as a long-term stabilizer in industrial applications .
4-sec-Butyl-2,6-di-tert-butylphenol
- Molecular Formula : C₁₈H₃₀O
- Substituents : A sec-butyl group at the 4-position and two tert-butyl groups at the 2- and 6-positions.
- However, the sec-butyl group introduces branching that may reduce crystallinity and alter solubility in nonpolar matrices. This compound is noted for applications requiring high-temperature resistance .
4-Tert-butyl-2-(trifluoromethyl)phenol
- Molecular Formula : C₁₁H₁₃F₃O
- Substituents : A tert-butyl group at the 4-position and a trifluoromethyl group at the 2-position.
- Key Differences: The electron-withdrawing trifluoromethyl group significantly increases acidity (lower pKa) compared to this compound, making it more reactive in deprotonation reactions. This property is advantageous in catalysis or pharmaceutical synthesis .
p-tert-Butylphenol
- Molecular Formula : C₁₀H₁₄O
- Substituents : A tert-butyl group at the 4-position.
- Key Differences: The para-substitution pattern reduces steric hindrance relative to the ortho-substituted this compound. p-tert-Butylphenol is widely used in resin production and as a precursor for fragrances but lacks the antioxidant efficacy of more hindered analogs .
Comparative Data Table
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